molecular formula C16H17ClN2O B8343075 3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine

3-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine

Cat. No. B8343075
M. Wt: 288.77 g/mol
InChI Key: RSBSWHAYQIDRTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05886011

Procedure details

5 g of 3-amino-2-chloropyridine was dissolved in 80 ml of acetic acid, and 7.1 g of 2,2-dimethyl-7-formyl-2,3-dihydrobenzofuran was added. Then, the mixture was stirred at room temperature for about 30 minutes, and 16.5 g of triacetoxy sodium borohydride was added gradually under ice-cooling. After stirring the obtained reaction mixture at room temperature for about four hours, the solvent was concentrated. After adding ice-water to the residue and alkalizing it with an aqueous sodium hydroxide solution, it was extracted twice with ethyl acetate. After washing the organic layer with water and drying, it was concentrated and purified with a short column (dichloromethane/methanol=10:1) using silica gel to obtain 12.2 g of oily 3-[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)methyl]amino-2-chloropyridine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
triacetoxy sodium borohydride
Quantity
16.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1([CH3:21])[CH2:14][C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([CH:19]=O)[C:12]=2[O:11]1>C(O)(=O)C>[CH3:9][C:10]1([CH3:21])[CH2:14][C:13]2[CH:15]=[CH:16][CH:17]=[C:18]([CH2:19][NH:1][C:2]3[C:3]([Cl:8])=[N:4][CH:5]=[CH:6][CH:7]=3)[C:12]=2[O:11]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=NC=CC1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2C=O)C
Step Three
Name
triacetoxy sodium borohydride
Quantity
16.5 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, the mixture was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture at room temperature for about four hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the solvent was concentrated
ADDITION
Type
ADDITION
Details
After adding ice-water to the residue
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ethyl acetate
WASH
Type
WASH
Details
After washing the organic layer with water
CUSTOM
Type
CUSTOM
Details
drying
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated
CUSTOM
Type
CUSTOM
Details
purified with a short column (dichloromethane/methanol=10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC=C2CNC=2C(=NC=CC2)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 108.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.